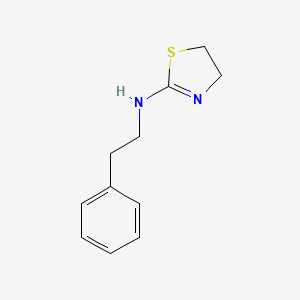

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

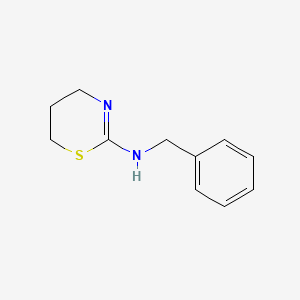

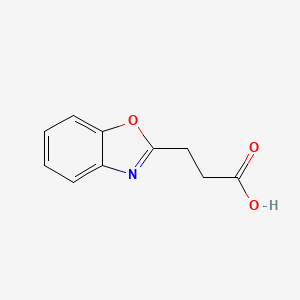

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine (4-SBT) is an organic compound that belongs to the thiazole family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 4-SBT has been extensively studied and used in a number of scientific research applications, such as in organic synthesis, drug discovery, and as a reagent for the analysis of various compounds.

Aplicaciones Científicas De Investigación

Corrosion Inhibition Studies

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine and its derivatives have been investigated for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the inhibition performances of thiazole and thiadiazole derivatives, including similar compounds, against corrosion of iron. They utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict their effectiveness, indicating a possible application for 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine in protecting metal surfaces from corrosion (Kaya et al., 2016).

Synthesis and Computational Analysis

Adeel et al. (2017) synthesized aminothiazole derivatives and analyzed them using X-ray crystallography and various computational methods, including density functional theory. These compounds, including ones similar to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine, were studied for their optimized geometry, electronic, and spectroscopic properties (Adeel et al., 2017).

Application in Security Inks

Xiao-lin Lu & Xia (2016) prepared a novel V-shaped molecule similar to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine and its isomer for potential use as security ink. The study highlighted the molecule's morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes, making it a potential candidate for security and anti-counterfeiting applications (Xiao-lin Lu & Xia, 2016).

Molecular Structure Investigation

Özdemir et al. (2009) conducted a thorough investigation of the molecular and electronic structure of a compound structurally related to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine. Their research included NMR, IR, and X-ray diffraction studies, providing insights into the molecular geometry and electronic properties of such compounds (Özdemir et al., 2009).

Antitumor Activity Studies

A study by Jiao et al. (2015) synthesized and explored the antitumor activity of a compound closely related to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine. They determined its crystal structure and found that it exhibited significant antitumor activity against certain cell lines, suggesting potential therapeutic applications (Jiao et al., 2015).

Antibacterial Activity

Research by Uwabagira et al. (2018) on a compound structurally similar to 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine indicated its potential antibacterial activity. They synthesized the compound and tested it against bacterial strains like Staphylococcus aureus, showing its applicability in antimicrobial contexts (Uwabagira et al., 2018).

Propiedades

IUPAC Name |

4-(4-butan-2-ylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-9(2)10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPCRGVEWBRJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373834 |

Source

|

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

351982-40-6 |

Source

|

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)